4-Iodo-3-nitrobenzoic acid

Palladium catalysis Suzuki-Miyaura coupling Oxidative addition

4-Iodo-3-nitrobenzoic acid is the definitive aryl iodide for palladium-catalyzed cross-couplings, with a weaker C-I bond enabling faster kinetics and lower catalyst loadings than bromo or chloro analogs. Essential for iniparib synthesis—eliminates the 2–5% chloro-impurity problem. Unique auxin-signaling probe for root elongation studies. pKa 3.32 ensures ionized carboxylate at physiological pH, ideal for pH-responsive conjugates. Source high-purity material for drug discovery, agrochemical R&D, and medicinal chemistry.

Molecular Formula C7H4INO4
Molecular Weight 293.02 g/mol
CAS No. 35674-27-2
Cat. No. B1310655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-nitrobenzoic acid
CAS35674-27-2
Molecular FormulaC7H4INO4
Molecular Weight293.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])I
InChIInChI=1S/C7H4INO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11)
InChIKeyDNMTZLCNLAIKQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3-nitrobenzoic acid (CAS 35674-27-2): A Dual-Functional Aromatic Building Block for Cross-Coupling and Pharmaceutical Synthesis


4-Iodo-3-nitrobenzoic acid (CAS 35674-27-2) is an aromatic carboxylic acid featuring an iodine atom at the para position and a nitro group at the meta position relative to the carboxyl group. With a molecular formula of C7H4INO4 and a molecular weight of 293.02 g/mol, this compound presents as a yellow to light orange crystalline powder . The presence of both iodine and nitro functional groups confers distinct chemical reactivity, making it a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings . It is also a key precursor to the investigational anticancer agent iniparib (4-iodo-3-nitrobenzamide) [1].

Why 4-Iodo-3-nitrobenzoic Acid Cannot Be Simply Replaced by Its Bromo or Chloro Analogs


While 4-bromo-3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid share the same nitrobenzoic acid scaffold, substituting the iodine atom with lighter halogens fundamentally alters reactivity and synthetic utility. The carbon-iodine bond exhibits lower bond dissociation energy and greater polarizability compared to C-Br or C-Cl bonds, rendering the iodo derivative significantly more reactive in oxidative addition steps critical to palladium-catalyzed cross-couplings [1]. Furthermore, the iodo group imparts a distinct leaving group ability and nucleofugality profile, which can lead to different impurity profiles in subsequent synthetic steps, as documented in the synthesis of iniparib where chloro-impurity formation was a noted challenge [2]. These physicochemical differences translate to non-substitutable performance in specific reaction manifolds, necessitating compound-specific validation rather than generic analog substitution.

Quantitative Differentiation of 4-Iodo-3-nitrobenzoic Acid Against Structural Analogs


Superior Reactivity in Cross-Coupling: Iodo vs. Bromo/Chloro Analogs

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is rate-limiting and highly dependent on the carbon-halogen bond strength. Aryl iodides, such as 4-iodo-3-nitrobenzoic acid, exhibit significantly faster oxidative addition rates compared to their bromo and chloro counterparts. This is quantified by comparative bond dissociation energies and is consistently reflected in reaction yields [1]. For example, in a standardized Suzuki coupling of 4-substituted nitrobenzoic acids with phenylboronic acid, the iodo derivative achieves near-quantitative conversion within 2 hours, whereas the bromo analog requires extended reaction times (12+ hours) to reach comparable yields [2].

Palladium catalysis Suzuki-Miyaura coupling Oxidative addition

Distinct Acid Dissociation Constant (pKa) Profile

The pKa of 4-iodo-3-nitrobenzoic acid is predicted to be 3.32 ± 0.10 [1], which is lower than that of unsubstituted 3-nitrobenzoic acid (pKa ≈ 3.45) due to the electron-withdrawing effect of the iodine atom. This subtle but significant shift in acidity influences ionization state at physiological pH, affecting solubility, permeability, and potential protein binding.

Physicochemical property Ionization state Drug-likeness

Proven Synthetic Utility as a Key Intermediate for Iniparib

4-Iodo-3-nitrobenzoic acid is the direct and established precursor to 4-iodo-3-nitrobenzamide (iniparib), an investigational anticancer agent [1]. The synthesis involves activation of the carboxylic acid to the acid chloride, followed by amidation. Attempts to use the corresponding bromo or chloro analogs result in the formation of significant levels of the undesired 4-chloro-3-nitrobenzamide impurity (2-5%) due to nucleophilic aromatic substitution, a side reaction that is largely suppressed with the iodo derivative [2].

Pharmaceutical intermediate PARP inhibitor Cancer research

Plant Growth Regulation: 3-Nitro-4-halogen Benzoic Acids as Strong Stimulators

A study of over 200 substituted benzoic acids identified that 3-nitro-4-halogen benzoic acids are strong stimulators of root elongation and can prevent the inhibitory effects of 2,4-D in cucumber roots [1]. While the study encompasses a class effect, it specifically highlights the 3-nitro-4-halogen substitution pattern as critical. The iodo derivative, as a member of this class, is expected to exhibit this activity, whereas other positional isomers or non-halogenated analogs do not.

Agrochemical research Growth regulation Structure-activity relationship

Validated Application Scenarios for 4-Iodo-3-nitrobenzoic Acid Based on Comparative Evidence


Palladium-Catalyzed Cross-Coupling for Complex Molecule Synthesis

When designing a synthetic route requiring an aryl halide coupling partner for Suzuki, Sonogashira, or Heck reactions, 4-iodo-3-nitrobenzoic acid provides superior reactivity due to the weaker C-I bond, enabling faster reaction kinetics and potentially lower catalyst loadings compared to the corresponding bromo or chloro analogs [1]. This is particularly advantageous when coupling sterically hindered or electron-deficient boronic acids/alkynes where the iodo group's enhanced leaving ability ensures higher yields.

Synthesis of 4-Iodo-3-nitrobenzamide (Iniparib) and Related PARP-Targeting Agents

This compound is the unambiguous starting material of choice for the synthesis of iniparib and its derivatives. The use of 4-iodo-3-nitrobenzoic acid avoids the formation of the 4-chloro-3-nitrobenzamide impurity (2-5%) that plagues routes starting from the chloro or bromo analogs, thereby streamlining purification and improving overall process efficiency [2]. This is critical for producing high-purity material for biological evaluation or scaled-up pharmaceutical manufacturing.

Agrochemical Research on Plant Growth Regulation

In research focused on plant growth regulators, 4-iodo-3-nitrobenzoic acid belongs to the specific class of 3-nitro-4-halogen benzoic acids that have been demonstrated to act as strong stimulators of root elongation and as antagonists to 2,4-D-induced inhibition [3]. This distinct activity profile makes it a valuable tool compound for studying auxin signaling and developing novel herbicides or growth promoters, where other regioisomers or non-halogenated analogs are inactive.

Development of pH-Sensitive Probes or Drug Delivery Systems

The relatively low pKa of 3.32 ensures that at physiological pH (7.4), the molecule exists predominantly in its ionized carboxylate form [4]. This property can be exploited to tune the solubility and membrane permeability of derived conjugates, making it a suitable building block for designing pH-responsive drug delivery vehicles or fluorescent probes where ionization state dictates biological fate.

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